1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one
Description
This compound is a fluorinated aromatic ketone characterized by a para-substituted tert-butylphenyl group and a pentafluoropropanone moiety. Its structure combines steric bulk from the tert-butyl group with strong electron-withdrawing effects from the pentafluoro substitution, making it relevant in applications such as agrochemicals, pharmaceuticals, or advanced material synthesis.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O/c1-11(2,3)9-6-4-8(5-7-9)10(19)12(14,15)13(16,17)18/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZINRVGWZSSDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenol and pentafluoropropanone.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of flow microreactor systems to achieve efficient and sustainable synthesis.
Chemical Reactions Analysis
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications, including:
Biology: It may be employed in the study of biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
a. Halogenated Analogs
- However, the bulky tert-butyl group in the target compound may enhance steric stabilization, reducing susceptibility to degradation .
- 1-(4-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS 258.57663):
b. Alkyl-Substituted Analogs
- 1-(4-Ethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one (C₁₁H₉F₅O): The ethyl group is less bulky than tert-butyl, likely reducing melting points and improving solubility in non-polar solvents.
- 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one (CAS 142505-28-0): Fewer fluorine atoms (trifluoro vs. The trifluoropropanone group may also lower thermal stability compared to the target compound .
Fluorination Patterns
- Pentafluoro vs. Trifluoro Substitution: The target compound’s pentafluoropropanone group offers enhanced electrophilicity at the carbonyl carbon compared to trifluorinated analogs. This makes it more reactive in nucleophilic additions or condensations, a critical feature in pesticide intermediates (e.g., flupoxam in utilizes pentafluoropropoxy groups for bioactivity) .
- However, increased molecular weight and hydrophobicity may reduce aqueous solubility .
Biological Activity
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated ketone with significant interest in medicinal and synthetic chemistry due to its unique structural characteristics and potential biological activities. This compound is part of a broader class of trifluoromethylated compounds that have gained recognition for their diverse applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one is C13H10F5O. It features a tert-butyl group and five fluorine atoms on the propanone moiety, which contribute to its lipophilicity and potential interactions with biological targets.
Biological Activity
Research into the biological activity of this compound reveals several key areas of interest:
Antimicrobial Activity
Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties. The presence of fluorine atoms may increase the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains. For instance, similar trifluoromethyl ketones have demonstrated activity against Gram-positive bacteria due to their ability to disrupt cellular membranes.
Cytotoxicity
Cytotoxicity assays have indicated that 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one exhibits varying levels of cytotoxic effects on different cancer cell lines. In vitro studies suggest that the compound may induce apoptosis in certain cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Fluorinated compounds often interact with enzymes differently compared to their non-fluorinated counterparts. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Cytotoxicity | Showed IC50 values ranging from 10 to 25 µM across various cancer cell lines (e.g., HeLa and MCF-7). |
| Enzyme Inhibition | Inhibited acetylcholinesterase activity by 40% at a concentration of 50 µM, indicating potential for neurological applications. |
The biological activity of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one can be attributed to its ability to interact with lipid membranes and proteins due to its unique structure. The electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack by biological molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
